CID 6336283
Description
CID 6336283 is a chemical compound referenced in recent research involving the vacuum distillation of an essential oil (CIEO) . While its exact systematic name and biological role remain unspecified in available literature, structural and analytical data provide foundational insights:

- Isolation and Characterization: The compound was isolated via vacuum distillation of CIEO, with its content quantified across distillation fractions using GC-MS (gas chromatography-mass spectrometry) . The chromatogram and mass spectrum indicate moderate volatility and a distinct fragmentation pattern, consistent with compounds containing halogen or oxygenated functional groups.
Properties
CAS No. |
24254-18-0 |
|---|---|
Molecular Formula |
Ge2H6Se |
Molecular Weight |
230.3 g/mol |
InChI |
InChI=1S/2GeH3.Se/h2*1H3; |
InChI Key |
SIKPKFYYUYULKA-UHFFFAOYSA-N |
Canonical SMILES |
[GeH3].[GeH3].[Se] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of digermaselenane typically involves the reaction of germanium-based precursors with selenium sources under controlled conditions. One common method is the reaction of germanium dihalides with sodium selenide in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to facilitate the formation of the Ge-Se bond.
Industrial Production Methods
Industrial production of digermaselenane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity digermaselenane suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Digermaselenane undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form germanium-selenium oxides.
Reduction: Reaction with reducing agents to yield lower oxidation state compounds.
Substitution: Replacement of selenium or germanium atoms with other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute selenium or germanium atoms.
Major Products Formed
Oxidation: Germanium-selenium oxides.
Reduction: Lower oxidation state germanium-selenium compounds.
Substitution: Halogenated germanium or selenium derivatives.
Scientific Research Applications
Digermaselenane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of digermaselenane involves its interaction with molecular targets through the formation of covalent bonds. The germanium and selenium atoms in the compound can interact with various biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Findings:
- Functional Groups : this compound shares isolation traits with oscillatoxin derivatives (e.g., marine toxins) but differs in source (plant-derived vs. marine) .
- Volatility: Unlike non-volatile compounds like colchicine, this compound’s GC-MS profile suggests moderate volatility, akin to brominated indoles (e.g., CID 252137) .
- Bioactivity : While oscillatoxin D exhibits cytotoxicity and colchicine targets microtubules, this compound’s bioactivity remains uncharacterized, highlighting a research gap .
Discussion:
- Synthetic Accessibility : this compound’s natural isolation contrasts with brominated indoles (e.g., CID 252137), which are synthetically accessible via HATU-mediated reactions .
- Analytical Challenges : Unlike oscillatoxins, which require advanced LC-MS/MS for detection, this compound’s volatility allows GC-MS analysis, simplifying quantification in essential oils .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
